molecular formula C19H19Cl3FN5OS B11701394 2-fluoro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide CAS No. 294655-11-1

2-fluoro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide

Cat. No.: B11701394
CAS No.: 294655-11-1
M. Wt: 490.8 g/mol
InChI Key: VZDKQEMOSBIJFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-fluoro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide is a complex organic compound with a unique structure that includes fluorine, chlorine, and azo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while reduction can produce amines. Substitution reactions can result in the replacement of fluorine or chlorine atoms with other functional groups .

Scientific Research Applications

2-fluoro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-fluoro-N-{2,2,2-trichloro-1-[({2-methyl-4-[(2-methylphenyl)diazenyl]anilino}carbothioyl)amino]ethyl}acetamide is unique due to its combination of fluorine, chlorine, and azo groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for various research and industrial applications.

Properties

CAS No.

294655-11-1

Molecular Formula

C19H19Cl3FN5OS

Molecular Weight

490.8 g/mol

IUPAC Name

2-fluoro-N-[2,2,2-trichloro-1-[[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]carbamothioylamino]ethyl]acetamide

InChI

InChI=1S/C19H19Cl3FN5OS/c1-11-5-3-4-6-15(11)28-27-13-7-8-14(12(2)9-13)24-18(30)26-17(19(20,21)22)25-16(29)10-23/h3-9,17H,10H2,1-2H3,(H,25,29)(H2,24,26,30)

InChI Key

VZDKQEMOSBIJFB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)CF)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.